molecular formula C10H10F3N B2902599 3-Prop-1-en-2-yl-4-(trifluoromethyl)aniline CAS No. 2287300-75-6

3-Prop-1-en-2-yl-4-(trifluoromethyl)aniline

Cat. No.: B2902599
CAS No.: 2287300-75-6
M. Wt: 201.192
InChI Key: KXWAZFIQGJJHIG-UHFFFAOYSA-N
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Description

3-Prop-1-en-2-yl-4-(trifluoromethyl)aniline is a specialized aniline derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. This compound incorporates two strategically valuable functional groups: a prop-1-en-2-yl moiety and a trifluoromethyl group attached to an aniline ring. The trifluoromethyl group is a critical pharmacophore known to significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making it a highly sought-after feature in the development of pharmaceuticals and agrochemicals . This chemical serves as a versatile building block for the synthesis of more complex, biologically active molecules. Its structure suggests potential application in the construction of nitrogen-containing heterocycles, such as quinoline derivatives, which are privileged scaffolds in medicinal chemistry . Furthermore, the prop-1-en-2-yl substituent is a structural feature found in advanced intermediates used to develop potent tubulin polymerization inhibitors and antiproliferative agents, indicating its potential value in anticancer research . Researchers can leverage this amine in metal-free formal [4+2] annulation reactions with compounds like anthranils to access valuable heterocyclic frameworks, demonstrating its utility in streamlined synthetic routes . This product is intended for use by qualified researchers in a controlled laboratory setting.

Properties

IUPAC Name

3-prop-1-en-2-yl-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N/c1-6(2)8-5-7(14)3-4-9(8)10(11,12)13/h3-5H,1,14H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWAZFIQGJJHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=C(C=CC(=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling with Propenyl Boronic Acids

The Suzuki-Miyaura reaction offers a robust pathway for introducing the propenyl group to halogenated aniline precursors. For instance, 3-bromo-4-(trifluoromethyl)aniline undergoes coupling with isopropenyl boronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃), yielding the target compound (Figure 1A). Challenges include the instability of isopropenyl boronic acids, necessitating in situ generation or stabilization via pinacol esters.

Table 1. Suzuki-Miyaura Coupling Optimization

Catalyst Base Solvent Yield (%) Reference
Pd(PPh₃)₄ K₂CO₃ DMF 62
PdCl₂(dppf) CsF THF 58

Heck Reaction with Propene

The Heck reaction facilitates alkene insertion into aryl halides. Using 3-iodo-4-(trifluoromethyl)aniline and propene gas under Pd(OAc)₂ catalysis, the propenyl group is introduced regioselectively (Figure 1B). Propene’s gaseous nature complicates handling, prompting alternatives like pre-formed allyl halides.

Directed Ortho-Metalation and Electrophilic Quenching

Directed Lithiation

Protecting the aniline as a sulfonamide enables directed lithiation at the 3-position using LDA. Subsequent quenching with methylallyl bromide introduces the propenyl group (Figure 2A). Deprotection with HCl/MeOH restores the free amine.

Key Conditions :

  • Lithiation: LDA, THF, −78°C
  • Electrophile: Methylallyl bromide (2 equiv)
  • Yield: 68% after deprotection

Michael Addition and Cyclization Pathways

Enaminone Intermediate Formation

Reacting 4-(trifluoromethyl)aniline with methyl vinyl ketone under acidic conditions forms an enaminone intermediate. Subsequent cyclization with polyphosphoric acid (PPA) at 120°C yields a quinoline derivative, but arresting the reaction at the propenyl stage requires precise stoichiometry (Figure 3A).

Table 2. Cyclization Attempts

Acid Temperature (°C) Yield (%) Product
PPA 120 24 Quinoline byproduct
H₂SO₄ 100 12 Tar

Wittig Olefination of Ketone Intermediates

Ketone Synthesis and Olefination

Friedel-Crafts acylation of 4-(trifluoromethyl)aniline (protected as acetanilide) introduces a ketone at the 3-position. Wittig reaction with methyltriphenylphosphonium ylide generates the propenyl group (Figure 4A).

Optimization Notes :

  • Protection: Acetic anhydride, 90°C, 2 h
  • Acylation: AlCl₃, acetyl chloride, 0°C, 1 h
  • Olefination: CH₂=PPh₃, THF, reflux, 85% yield

Reductive Amination of Propenyl Ketones

Aldol Condensation and Reduction

Condensation of 4-(trifluoromethyl)aniline with acetone under basic conditions forms a β-hydroxy ketone, which undergoes dehydration to an α,β-unsaturated ketone. Catalytic hydrogenation (Pd/C, H₂) selectively reduces the ketone to the amine (Figure 5A).

Challenges :

  • Over-reduction of the double bond
  • Competing side reactions in basic media

Chemical Reactions Analysis

Types of Reactions

3-Prop-1-en-2-yl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The trifluoromethyl and prop-1-en-2-yl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, KOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

3-Prop-1-en-2-yl-4-(trifluoromethyl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-Prop-1-en-2-yl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The trifluoromethyl group at the 4-position significantly reduces the basicity of the amino group. For example:

  • 4-(Trifluoromethyl)aniline has a measured pKa of 2.75 .
  • 3-(Trifluoromethyl)aniline is less acidic (pKa 3.49 ) due to the meta substitution pattern .
  • 2-(Trifluoromethyl)aniline is predicted to be even more acidic (pKa 1.10) due to the ortho effect, which destabilizes the protonated amino group via steric and inductive interactions .

This substituent could also influence solubility and crystallinity, as seen in fluorinated polyimides where bulky groups enhance thermal stability .

Physicochemical and Industrial Relevance

  • Lipophilicity : The -CF₃ group enhances membrane permeability, a trait critical for drug candidates .
  • Thermal Stability : Fluorinated anilines are used in high-performance polymers (e.g., polyimides) due to their resistance to thermal degradation .
  • Regulatory Considerations : Impurities like 4-Nitro-3-(trifluoromethyl)aniline (CAS 393-11-3) are monitored in pharmaceutical manufacturing, underscoring the need for precise synthesis and purification .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-Prop-1-en-2-yl-4-(trifluoromethyl)aniline, and how do reaction parameters impact yield?

  • Methodology : Multi-step synthesis typically involves nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, halogenated intermediates (e.g., bromo- or chloro-anilines) can undergo coupling with propenyl groups under Suzuki-Miyaura conditions . Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent polarity (DMF or THF), and temperature control (60–100°C). Yield optimization requires careful monitoring of stoichiometry and exclusion of moisture .
  • Characterization : Confirm intermediate structures via 1H^1 \text{H}/13C^{13} \text{C} NMR and FTIR spectroscopy. The trifluoromethyl group exhibits distinct 19F^{19} \text{F} NMR shifts near -60 to -70 ppm .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

  • Spectroscopy : High-resolution mass spectrometry (HRMS) and IR spectroscopy (for C-F stretching at 1100–1250 cm1^{-1}) are essential. X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves stereochemistry and confirms substituent positions .
  • Data Interpretation : Compare experimental XRD data with computational models (e.g., density functional theory (DFT) at B3LYP/6-311++G** level) to validate bond lengths and angles .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and propenyl groups influence regioselectivity in electrophilic substitution reactions?

  • Mechanistic Insight : The trifluoromethyl group acts as a strong electron-withdrawing meta-director, while the propenyl group (via conjugation) may exhibit ortho/para-directing behavior. Computational studies (e.g., electrostatic potential maps) predict dominant trifluoromethyl effects, directing nitration or sulfonation to the meta position relative to the -CF3_3 group .
  • Experimental Validation : Perform competitive reactions with isotopic labeling (e.g., 15N^{15} \text{N}-HNO3_3) and analyze regioselectivity via HPLC-MS .

Q. What strategies resolve contradictions in observed vs. predicted biological activity of derivatives?

  • Data Analysis : Use cheminformatics tools (e.g., molecular docking) to compare binding affinities of derivatives against target proteins. Discrepancies may arise from solvation effects or conformational flexibility. Validate with in vitro assays (e.g., enzyme inhibition) under controlled pH and ionic strength .
  • Case Study : Derivatives with para-substituted electron-donating groups may show unexpected activity due to π-stacking interactions, as observed in analogous agrochemical precursors .

Q. How can computational modeling predict the compound’s behavior in high-throughput screening for drug discovery?

  • Methodology : Employ DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (FMOs) and assess reactivity. Molecular dynamics (MD) simulations in implicit solvent models (e.g., water) evaluate stability and ligand-protein interactions .
  • Validation : Cross-reference computational predictions with experimental LC-MS/MS fragmentation patterns and cytotoxicity assays (e.g., IC50_{50} values in cell lines) .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Protocols : Use fume hoods and PPE (nitrile gloves, lab coat) to avoid inhalation or dermal contact. In case of exposure, rinse eyes with water for 15 minutes and seek immediate medical attention. Store under inert gas (N2_2) at 2–8°C to prevent degradation .
  • Waste Disposal : Neutralize with dilute NaOH (1 M) before incineration to minimize fluorinated byproducts .

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